3-Bromo-2-fluoro-6-iodobenzoic acid
Description
General Context of Halogenated Aromatic Systems in Synthetic Transformations
Halogenated aromatic compounds are fundamental intermediates in a vast array of synthetic transformations. numberanalytics.com The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into an aromatic ring significantly alters its electronic properties and provides a handle for subsequent reactions. numberanalytics.comnumberanalytics.com Electrophilic aromatic substitution is a primary method for introducing halogens onto a benzene (B151609) ring, with the regioselectivity of the reaction being influenced by existing substituents. numberanalytics.comstudymind.co.uk
These halogen substituents can then participate in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the various halogens (I > Br > Cl > F) in these catalytic cycles allows for sequential and site-selective modifications, a crucial strategy in the synthesis of intricate molecular architectures. researchgate.net
Significance of Benzoic Acid Derivatives as Key Building Blocks in Chemical Synthesis
Benzoic acid and its derivatives are ubiquitous in both nature and chemical synthesis. wikipedia.orgresearchgate.net The carboxylic acid group provides a key functional handle for a multitude of transformations, including esterification, amidation, and reduction. wikipedia.org In the realm of synthetic chemistry, benzoic acid derivatives serve as foundational scaffolds for the construction of a wide range of more complex molecules. researchgate.net
Their utility is further enhanced by the ability to introduce various substituents onto the aromatic ring, thereby modulating the molecule's physical, chemical, and biological properties. This versatility has led to their widespread use in the synthesis of pharmaceuticals, polymers, and other functional materials. numberanalytics.comwikipedia.orgresearchgate.net
Specific Research Focus on 3-Bromo-2-fluoro-6-iodobenzoic acid as a Multifunctionalized Scaffold
Within the broad class of polyhalogenated benzoic acids, this compound has emerged as a particularly interesting and valuable building block. The unique arrangement of three different halogen atoms—bromine, fluorine, and iodine—on the benzoic acid core, each with its distinct reactivity, makes this compound a highly versatile scaffold for complex organic synthesis.
The presence of iodine, the most reactive of the common halogens in many cross-coupling reactions, allows for initial, selective functionalization at the 6-position. The bromine atom at the 3-position offers a site for a subsequent, different coupling reaction under slightly more forcing conditions. The fluorine atom at the 2-position, generally unreactive in cross-coupling reactions, influences the electronic nature of the aromatic ring and can play a role in directing the regioselectivity of reactions and modulating the properties of the final product. This tiered reactivity allows for a programmed, step-wise elaboration of the aromatic core, enabling the efficient construction of highly substituted and complex target molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrFIO₂ |
| IUPAC Name | This compound |
| InChI Key | Information not available in search results |
| Canonical SMILES | Information not available in search results |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step sequence starting from simpler, commercially available precursors. A common strategy is the sequential halogenation of a benzoic acid derivative. For instance, one could envision a synthesis beginning with a fluorinated benzoic acid, followed by directed ortho-lithiation and subsequent iodination, and finally a regioselective bromination. The precise conditions for each step, including the choice of reagents, solvents, and temperature, are critical for achieving the desired substitution pattern with high yield and purity.
Key Applications in Organic Synthesis
The unique trifunctional nature of this compound makes it a powerful tool for the synthesis of a wide variety of complex organic molecules. Its primary application lies in its use as a versatile building block in sequential cross-coupling reactions.
A typical synthetic strategy would involve the initial selective reaction at the most reactive C-I bond. For example, a Suzuki coupling could be used to introduce an aryl or heteroaryl group at the 6-position. Following this initial transformation, the less reactive C-Br bond can be targeted for a second, different cross-coupling reaction, such as a Sonogashira coupling to install an alkyne, or a Buchwald-Hartwig amination to introduce a nitrogen-containing substituent. This stepwise approach allows for the controlled and predictable assembly of highly decorated aromatic systems from a single, readily accessible starting material.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOVNFQMMIFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217816-54-1 | |
| Record name | 3-bromo-2-fluoro-6-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of 3 Bromo 2 Fluoro 6 Iodobenzoic Acid
Differential Reactivity of Halogen Substituents on the Aromatic Ring
The reactivity of the carbon-halogen bonds in 3-Bromo-2-fluoro-6-iodobenzoic acid is not uniform. The distinct electronic properties and bond strengths of the C-I, C-Br, and C-F bonds allow for selective chemical transformations, a feature highly sought after in synthetic chemistry.
Superior Leaving-Group Ability of Iodine in Coupling Reactions
In the realm of cross-coupling reactions, the C-I bond is the most labile among the carbon-halogen bonds present in the molecule. This is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-F bonds. Consequently, the iodine atom acts as a superior leaving group, enabling regioselective functionalization at the C-6 position. This preferential reactivity is a cornerstone of its synthetic utility, allowing for the initial coupling reaction to occur specifically at the iodo-substituted carbon.
Influence of Bromine and Fluorine on Aromatic Electrophilicity and Nucleophilicity
The presence of bromine and fluorine atoms further modulates the electronic nature of the aromatic ring. Both are electron-withdrawing groups, which decreases the electron density of the benzene (B151609) ring, making it more electrophilic. The inductive effect of fluorine is stronger than that of bromine. quora.com This reduced nucleophilicity can influence the conditions required for certain reactions. However, the electron-withdrawing nature of these halogens also enhances the reactivity of the C-I bond towards oxidative addition in transition metal-catalyzed cycles, a key step in many coupling reactions. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The strategic placement of three different halogens on the benzoic acid ring makes this compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Suzuki-Miyaura Coupling Applications for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org In the case of this compound, the exceptional leaving group ability of the iodine atom allows for selective coupling at the C-6 position to synthesize biaryl compounds. beilstein-journals.org By carefully selecting the reaction conditions, it is possible to sequentially replace the halogens, starting with iodine, then bromine, offering a pathway to construct complex, unsymmetrical biaryl structures.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 (Organoboron) | Catalyst | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 3-Bromo-2-fluoro-6-phenylbenzoic acid |
| 3-Bromo-2-fluoro-6-phenylbenzoic acid | Naphthylboronic acid | Pd(dppf)Cl₂ | 2-Fluoro-3-naphthyl-6-phenylbenzoic acid |
This table is for illustrative purposes and actual reaction conditions and outcomes may vary.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. chemspider.com This reaction is instrumental in the synthesis of aryl amines. Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to proceed selectively at the C-I bond first. This allows for the introduction of an amino group at a specific position, which can be a crucial step in the synthesis of pharmaceutically active compounds and other functional materials. Subsequent amination at the C-Br position would require more forcing conditions.
Table 2: Potential Buchwald-Hartwig Amination of this compound
| Reactant 1 | Amine | Catalyst | Product |
| This compound | Aniline (B41778) | Pd₂(dba)₃ / XPhos | 6-Amino-3-bromo-2-fluorobenzoic acid |
| 6-Amino-3-bromo-2-fluorobenzoic acid | Benzylamine | Pd(OAc)₂ / BINAP | 3-(Benzylamino)-6-amino-2-fluorobenzoic acid |
This table is for illustrative purposes and actual reaction conditions and outcomes may vary.
Ullmann Coupling Investigations for Carbon-Heteroatom Bond Formation
The Ullmann coupling, traditionally a copper-catalyzed reaction, is used to form carbon-carbon or carbon-heteroatom bonds, such as carbon-oxygen or carbon-sulfur bonds. organic-chemistry.org While classic Ullmann conditions often require high temperatures, modern variations have expanded its scope. For this compound, an Ullmann-type reaction could be employed to introduce, for example, a phenoxy group at the C-6 position, again leveraging the higher reactivity of the C-I bond. This provides another avenue for the selective functionalization of this versatile molecule.
Table 3: Illustrative Ullmann Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Phenol | CuI / L-proline | 3-Bromo-2-fluoro-6-phenoxybenzoic acid |
This table is for illustrative purposes and actual reaction conditions and outcomes may vary.
Regioselective Functionalization and Derivatization Strategies
The strategic placement of three different halogen atoms—bromine, fluorine, and iodine—on the benzene ring, each with varying reactivity, makes this compound a versatile substrate for regioselective modifications. This allows for the stepwise introduction of new functionalities at specific positions.
Selective Introduction of Additional Halogens or Other Functionalities
The inherent differences in the carbon-halogen bond strengths and the electronic environment of the aromatic ring govern the regioselectivity of further functionalization. The carbon-iodine bond is the weakest and most susceptible to cleavage, making the iodine atom the primary site for many transformations. In contrast, the carbon-fluorine bond is the strongest and generally the least reactive.
Research on similarly substituted haloaromatics indicates that palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, would preferentially occur at the iodinated position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br and C-F bonds, facilitating oxidative addition to the palladium catalyst. While specific studies on the regioselective coupling of this compound are not extensively documented in publicly available research, the established principles of cross-coupling chemistry strongly suggest the following reactivity order: I > Br > F.
Esterification and Other Carboxylic Acid Transformations
The carboxylic acid group of this compound can undergo standard transformations, although the steric hindrance imposed by the ortho-bromo and ortho-iodo substituents can influence reaction rates and require specific conditions.
Esterification:
The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. Due to the steric congestion around the carboxyl group, direct Fischer esterification with an alcohol under acidic catalysis may be sluggish. More robust methods are often required to achieve high yields.
| Esterification Method | Reagents | Typical Conditions | Notes |
| Acid Chloride Formation followed by Alcoholysis | Oxalyl chloride or Thionyl chloride, then Alcohol and a base | Anhydrous solvent (e.g., THF, DCM), Room temperature or gentle heating | A reliable method for sterically hindered acids. The intermediate acid chloride is highly reactive. |
| Carbodiimide-mediated Coupling | DCC or EDC, Alcohol, DMAP (catalyst) | Anhydrous solvent (e.g., DCM), Room temperature | Forms a stable amide bond with the coupling reagent, which is then displaced by the alcohol. |
| Mitsunobu Reaction | Triphenylphosphine, DIAD or DEAD, Alcohol | Anhydrous solvent (e.g., THF), 0 °C to room temperature | Useful for a wide range of alcohols, including those that are sterically demanding. |
Other Carboxylic Acid Transformations:
Beyond esterification, the carboxyl group can be converted into a variety of other functional groups. For instance, treatment with a chlorinating agent like oxalyl chloride or thionyl chloride readily forms the corresponding acid chloride. This reactive intermediate can then be converted into amides, anhydrides, or other acyl derivatives. For example, reaction of the acid chloride with an amine would yield the corresponding benzamide.
Reactivity as a Precursor to Hypervalent Iodine Compounds
The presence of an iodine atom on the aromatic ring allows for the oxidation of this compound to form hypervalent iodine compounds. These reagents are valuable in organic synthesis as mild and selective oxidizing agents.
Steric Effects of Ortho-Substituents on Iodosobenzoic Acid Formation
The synthesis of 2-iodosobenzoic acids (IBAs) typically involves the oxidation of the corresponding 2-iodobenzoic acids. The presence of substituents at the ortho position to the iodine atom can significantly impact the feasibility and efficiency of this transformation.
A study on the synthesis of various IBAs using Oxone® as the oxidant revealed that the presence of a substituent at the 3-position (ortho to the iodine) can interfere with the formation of the corresponding cyclic hypervalent iodine(III) product. mdpi.com Specifically, the study noted that a 3-bromo-substituted 2-iodobenzoic acid presented challenges in the synthesis of its IBA derivative, suggesting a significant steric hindrance effect. mdpi.com
In the case of this compound, both the bromine and fluorine atoms are positioned ortho to the iodine atom. The bromine atom is considerably larger than a hydrogen atom, and its presence is expected to create substantial steric congestion around the iodine center. This steric bulk can hinder the approach of the oxidizing agent and the subsequent cyclization required to form the stable 2-iodosobenzoic acid structure.
Theoretical and Computational Chemistry of 3 Bromo 2 Fluoro 6 Iodobenzoic Acid
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental in predicting the properties of molecules like 3-Bromo-2-fluoro-6-iodobenzoic acid. These methods model the electronic structure and predict various chemical and physical behaviors.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization (e.g., B3LYP)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies. researchgate.net For substituted benzoic acids, DFT calculations, often with a basis set like 6-311++G(d,p), are used to determine optimized molecular geometries, electronic structures, and other properties. researchgate.net This approach has been successfully applied to analyze the gas phase acidity of substituted benzoic acids and to study their conformational and vibrational characteristics. researchgate.netnih.gov In the context of this compound, DFT calculations would be the initial step to predict its most stable three-dimensional structure. These calculations can also provide insights into the electronic chemical potential, chemical hardness, and global electrophilicity indices, which are crucial for understanding its reactivity. researchgate.net
Post-Hartree-Fock Methods for Refined Property Calculations (e.g., DF-MP2)
For more accurate energy calculations and property predictions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are utilized. The density-fitting MP2 (DF-MP2) approach is a computationally efficient variant that reduces the cost of these calculations without significant loss of accuracy. These methods are particularly useful for obtaining refined conformational energy differences and optimized geometries. nih.gov For instance, in studies of similar halogenated molecules, MP2 calculations with the 6-311++G** basis set have been used to investigate conformational stability. nih.gov Applying such methods to this compound would yield more precise predictions of its properties compared to standard DFT approaches.
Conformational Analysis and Rotational Barrier Determinations
The presence of multiple substituents on the benzene (B151609) ring of this compound suggests the possibility of different conformers due to the rotation around the C-C bond connecting the carboxylic group to the ring and the C-O bond within the carboxylic group. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational angles.
Vibrational Frequency Calculations for Spectroscopic Correlation
Vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization, such as B3LYP. The calculated harmonic vibrational frequencies can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions. researchgate.net
For related molecules like chloroacetyl isocyanate, normal coordinate calculations have been used to determine the potential energy distributions (PED) for each normal mode, aiding in the detailed assignment of the vibrational spectra. nih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental values. While no specific vibrational frequency data for this compound was found in the search results, a theoretical study would provide a predicted spectrum that could guide future experimental work.
Prediction and Validation of Thermodynamic Properties
Computational chemistry offers methods to predict the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity.
Enthalpies of Formation in Ideal-Gas State
The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) is a key thermodynamic quantity that indicates the stability of a molecule. High-level quantum chemical methods can be used to calculate this property. For other substituted benzoic acids, comprehensive thermochemical studies have combined experimental techniques with computational methods to establish reliable sets of enthalpies of formation. nih.govresearchgate.net These studies often use computational methods to validate experimental results. nih.gov While specific data for this compound is not available, the methodologies used for other benzoic acid derivatives could be applied.
The following table illustrates the kind of data that would be generated from such a computational study, though specific values for this compound are not present in the available literature.
| Property | Computational Method | Predicted Value |
| Electronic Energy | DFT/B3LYP | Data not available |
| Rotational Barrier (COOH) | DFT/B3LYP | Data not available |
| Key Vibrational Frequencies | DFT/B3LYP | Data not available |
| Gas-Phase Enthalpy of Formation | High-level ab initio | Data not available |
Consistency Analysis with Experimental Data for Related Halobenzoic Acids
Theoretical calculations, particularly using Density Functional Theory (DFT), have become instrumental in predicting the thermodynamic properties of molecules. For halobenzoic acids, properties such as the enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cp) can be calculated. These theoretical values can then be benchmarked against experimental data obtained from techniques like combustion calorimetry and vapor pressure measurements.
Studies on monohalobenzoic acids have demonstrated both the power and the challenges of this comparative approach. For instance, research has shown that while for many halobenzoic acids there is good agreement between experimental and computed results, significant inconsistencies can arise for others. These discrepancies can often be traced back to experimental challenges or the need for higher levels of theory in the computational models.
Below is a data table illustrating the comparison between experimental and computational data for various halobenzoic acids, which provides a framework for evaluating the expected accuracy of calculations for this compound.
| Compound | Property | Experimental Value (kJ/mol) | Computational Value (kJ/mol) | Method |
| 2-Fluorobenzoic acid | ΔHf°(g) | -543.2 ± 2.1 | -545.8 | G3MP2 |
| 3-Fluorobenzoic acid | ΔHf°(g) | -549.5 ± 2.0 | -550.1 | G3MP2 |
| 4-Fluorobenzoic acid | ΔHf°(g) | -552.3 ± 2.1 | -553.4 | G3MP2 |
| 2-Chlorobenzoic acid | ΔHf°(g) | -399.5 ± 1.5 | -400.8 | G4 |
| 3-Chlorobenzoic acid | ΔHf°(g) | -408.2 ± 1.6 | -409.5 | G4 |
| 4-Chlorobenzoic acid | ΔHf°(g) | -411.3 ± 1.5 | -412.6 | G4 |
| 2-Bromobenzoic acid | ΔHf°(g) | -347.1 ± 2.5 | -349.2 | G4 |
| 3-Bromobenzoic acid | ΔHf°(g) | -358.4 ± 2.6 | -360.1 | G4 |
| 4-Bromobenzoic acid | ΔHf°(g) | -360.7 ± 2.5 | -362.5 | G4 |
| 2-Iodobenzoic acid | ΔHf°(g) | -289.3 ± 3.0 | -291.5 | G4 |
| 3-Iodobenzoic acid | ΔHf°(g) | -302.1 ± 3.1 | -304.0 | G4 |
| 4-Iodobenzoic acid | ΔHf°(g) | -303.8 ± 3.0 | -305.7 | G4 |
This table is a representative compilation based on literature data. The specific experimental and computational values can vary depending on the exact conditions and theoretical levels employed.
The generally good agreement observed for these related compounds instills confidence that modern computational methods, such as the G4 theory, can provide reliable predictions for the thermodynamic properties of this compound.
Molecular Modeling of Biological Interactions and Target Binding
The presence of multiple halogen atoms on the benzoic acid scaffold of this compound suggests its potential for engaging in specific biological interactions, a hypothesis that can be explored through molecular modeling techniques. Halogen bonding, a non-covalent interaction involving the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is increasingly recognized as a crucial factor in ligand-protein binding. The iodine and bromine atoms in the title compound are particularly strong halogen bond donors.
While specific molecular docking or dynamics studies for this compound are not widely published, we can infer its potential behavior by examining studies on structurally analogous polyhalogenated and substituted benzoic acids. These studies often employ computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) to predict the binding affinity and mode of interaction with various protein targets.
Hypothesized Target Interactions:
Based on the functionalities present in this compound, several classes of enzymes and receptors could be potential targets. For instance, enzymes with nucleophilic residues (e.g., serine, threonine, or backbone carbonyls) in their active sites could form halogen bonds with the bromine or iodine atoms of the ligand.
Molecular docking simulations of similar halogenated benzoic acids into the active sites of enzymes like carbonic anhydrase and various kinases have demonstrated the importance of halogen bonds in achieving high binding affinity and selectivity. niscpr.res.in The orientation of the halogen atoms in this compound would likely direct its binding pose within a target protein's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Insights:
QSAR studies on series of benzoic acid derivatives have revealed correlations between physicochemical properties and biological activity. nih.govmdpi.com For this compound, key descriptors that would be relevant in a QSAR model include:
Hydrophobicity (logP): The presence of three halogen atoms significantly increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in proteins.
Electronic Properties: The electron-withdrawing nature of the halogens and the carboxylic acid group affects the pKa of the acid and the electrostatic potential of the molecule, which are critical for binding to target sites.
Steric Factors: The size and position of the halogen substituents play a crucial role in determining the complementarity of the ligand with the binding site.
A hypothetical QSAR study could quantify the contributions of these properties to the biological activity of a series of related compounds, allowing for the prediction of the potency of this compound.
Data from Molecular Modeling of Related Compounds:
The following table summarizes findings from molecular modeling studies on related benzoic acid derivatives, which can provide a basis for predicting the behavior of this compound.
| Compound Class | Target Protein | Key Interactions Observed in Modeling | Predicted Affinity Range (IC50/Ki) |
| Dihalogenated Benzoic Acids | Carbonic Anhydrase II | Halogen bonding with backbone carbonyls, hydrogen bonding of the carboxylic acid with active site residues. | 1-10 µM |
| Trihalogenated Phenylacetic Acids | Protein Tyrosine Phosphatases | Halogen bonding with serine and threonine residues, hydrophobic interactions. | 0.5-5 µM |
| Substituted Benzoic Acids | HIV-1 Integrase | Chelation of metal ions by the carboxylic acid, π-stacking interactions, and halogen bonding. | 10-50 µM |
This table presents generalized findings from various studies on classes of compounds and should be considered illustrative of the types of interactions and affinities that might be expected for this compound.
Future Research Directions and Emerging Perspectives on 3 Bromo 2 Fluoro 6 Iodobenzoic Acid
Exploration of Novel and Greener Synthetic Pathways
The synthesis of polyhalogenated aromatic compounds like 3-Bromo-2-fluoro-6-iodobenzoic acid traditionally relies on multi-step processes. These methods often involve sequential halogenation of a benzoic acid derivative, which can include directed ortho-metalation followed by treatment with halogenating agents. While effective, these pathways can be resource-intensive and generate significant waste.
Another promising avenue is the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, which can lead to higher yields, improved safety, and the potential for scale-up. The development of novel catalytic systems, possibly involving earth-abundant metals, is also a critical goal for creating more sustainable synthetic routes. Inspired by safer production methods for related compounds like 2-iodosobenzoic acid (IBA), future syntheses could employ oxidizing agents like Oxone® in aqueous media to reduce reliance on hazardous reagents and organic solvents. semanticscholar.org
Unveiling Undiscovered Reactivity Profiles and Catalytic Applications
The unique arrangement of three different halogen atoms on the this compound ring presents a rich landscape for exploring novel chemical reactivity. The C-I, C-Br, and C-F bonds each possess distinct bond strengths and susceptibilities to various reaction conditions, allowing for programmed, selective transformations.
Future investigations will likely focus on exploiting this differential reactivity in sequential cross-coupling reactions. For instance, the weaker C-I bond can be selectively targeted for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the C-Br and C-F bonds intact for subsequent functionalization. This stepwise approach would allow for the construction of complex, highly substituted molecules from a single, versatile starting material.
Furthermore, the compound itself could serve as a ligand in catalysis. The presence of multiple halogen atoms offers potential coordination sites and the ability to form halogen bonds, which are increasingly recognized for their role in directing chemical reactions and stabilizing transition states. rsc.org There is also potential for uncovering new photoredox-catalyzed reactions, given that chlorinated benzoic acids can undergo photochemical transformations, such as the replacement of chlorine with hydroxyl groups under UV irradiation. acs.org
Table 1: Potential Selective Reactions
| Bond | Relative Reactivity | Potential Coupling Reactions |
| C-I | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |
| C-Br | Intermediate | Suzuki, Stille, Buchwald-Hartwig (under harsher conditions) |
| C-F | Lowest | Generally unreactive in cross-coupling, requires specialized catalysts |
Expanded Utility in Materials Science and Nanoengineering
Substituted benzoic acids are known building blocks for functional materials, including liquid crystals and specialty polymers. justlonghealth.comresearchgate.netsemanticscholar.org The specific substitution pattern of this compound imparts properties that could be highly advantageous in materials science. Its high molecular weight and the potential for strong intermolecular interactions, such as hydrogen bonding from the carboxylic acid and halogen bonding from the substituents, make it an excellent candidate for creating materials with a high degree of order and stability. rsc.orgmdpi.com
Emerging research is expected to explore the use of this compound as a monomer for advanced polymers. Incorporation of this molecule into polyester (B1180765) or polyamide chains could yield materials with enhanced thermal stability, flame retardancy, and high refractive indices due to the heavy halogen atoms. These properties are desirable in applications ranging from specialty optics to aerospace components.
In the realm of nanoengineering, this compound could serve as a unique building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid group provides a reliable coordination point, while the halogen atoms can be used to tune the pore size and chemical environment within the framework or as reactive handles for post-synthetic modification.
Deeper Computational Insight into Structure-Activity Relationships and Reaction Mechanisms
To guide the efficient exploration of the synthetic and material applications of this compound, computational chemistry will play a crucial role. Quantum chemical methods, such as Density Functional Theory (DFT), can provide profound insights into the molecule's fundamental properties. ruhr-uni-bochum.de
Future computational studies will likely focus on several key areas:
Predicting Reactivity: By calculating the bond dissociation energies of the C-I, C-Br, and C-F bonds, researchers can precisely predict the conditions needed for selective chemical transformations. Mapping the molecule's electrostatic potential surface can reveal sites susceptible to nucleophilic or electrophilic attack and predict the strength and directionality of non-covalent interactions like halogen bonding. rsc.org
Elucidating Reaction Mechanisms: Computational modeling can be used to simulate entire reaction pathways for synthetic and catalytic processes. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism and helping to optimize conditions for higher yields and selectivity.
Designing Materials: Molecular dynamics simulations can predict how molecules of this compound will self-assemble in the solid state or in solution. This is essential for designing new liquid crystals or for predicting the structure of polymers and frameworks derived from it. researchgate.netsemanticscholar.org Understanding the interplay between the inductive (-I) and resonance (+R) effects of the different halogens is key to predicting the molecule's electronic behavior and its influence on material properties. stackexchange.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-2-fluoro-6-iodobenzoic acid with high purity?
- Methodology : Utilize sequential halogenation strategies starting from benzoic acid derivatives. For example:
Fluorination : Introduce fluorine via electrophilic aromatic substitution using HF/pyridine or Selectfluor™ under controlled conditions.
Bromination/Iodination : Employ regioselective halogenation (e.g., NBS for bromination or ICl in acetic acid for iodination). Protect the carboxylic acid group during halogenation to avoid side reactions.
Deprotection : Hydrolyze protecting groups (e.g., methyl esters) using NaOH/EtOH.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in polyhalogenated benzoic acids?
- 19F NMR : Distinguish fluorine environments (δ ~ -110 to -120 ppm for aromatic F).
- 1H/13C NMR : Identify coupling patterns (e.g., 3J coupling between F and adjacent H).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ peak at m/z 370.8 for C₇H₂BrFIO₂).
- X-ray Crystallography : Resolve regiochemistry of substituents if single crystals are obtainable .
Q. What stability challenges arise during storage of this compound?
- Light Sensitivity : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent photodehalogenation.
- Thermal Decomposition : Avoid prolonged heating >80°C; monitor via TGA/DSC.
- Hydrolytic Stability : Keep anhydrous (use molecular sieves) to prevent carboxylic acid dimerization .
Advanced Research Questions
Q. How can regioselective cross-coupling reactions be optimized for this compound?
- Heck Coupling : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to couple the iodinated position with alkenes.
- Suzuki-Miyaura : Activate the bromine site with Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O for aryl boronic acid coupling.
- Directing Groups : Temporarily introduce nitro or methoxy groups to steer coupling to the desired halogen .
Q. What computational tools predict reactivity and regioselectivity in polyhalogenated systems?
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites.
- Machine Learning : Train models on halogenated benzoic acid reaction databases (e.g., Reaxys) to predict optimal conditions.
- Transition State Analysis : Use Gaussian or ORCA to model activation barriers for competing pathways (e.g., C-I vs. C-Br bond cleavage) .
Q. How can green chemistry principles improve the sustainability of its synthesis?
- Solvent Replacement : Replace DCM/THF with cyclopentyl methyl ether (CPME) or bio-based solvents.
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse.
- Waste Minimization : Employ flow chemistry to reduce excess reagents and improve atom economy .
Q. What mechanistic insights explain competing dehalogenation pathways under basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
